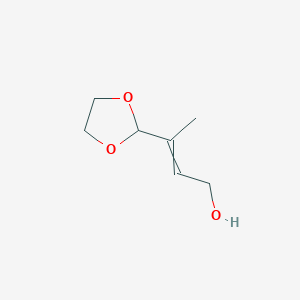![molecular formula C34H48N2O B14469990 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine CAS No. 65615-80-7](/img/structure/B14469990.png)
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine is an organic compound with the molecular formula C28H44N2O It is a pyrimidine derivative characterized by the presence of nonyloxy and nonylphenyl groups attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Nonyloxy and Nonylphenyl Groups: The nonyloxy and nonylphenyl groups can be introduced through nucleophilic substitution reactions. For instance, the nonyloxy group can be attached via an etherification reaction using nonyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nonyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of nonyl carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)-2-(4-methylphenyl)pyrimidine
- 5-(4-Ethoxyphenyl)-2-(4-ethylphenyl)pyrimidine
- 5-(4-Butoxyphenyl)-2-(4-butylphenyl)pyrimidine
Uniqueness
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine is unique due to the presence of long nonyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from similar compounds with shorter alkyl chains or different substituents.
Eigenschaften
CAS-Nummer |
65615-80-7 |
|---|---|
Molekularformel |
C34H48N2O |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
5-(4-nonoxyphenyl)-2-(4-nonylphenyl)pyrimidine |
InChI |
InChI=1S/C34H48N2O/c1-3-5-7-9-11-13-15-17-29-18-20-31(21-19-29)34-35-27-32(28-36-34)30-22-24-33(25-23-30)37-26-16-14-12-10-8-6-4-2/h18-25,27-28H,3-17,26H2,1-2H3 |
InChI-Schlüssel |
CQTZGGIXMTXPPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

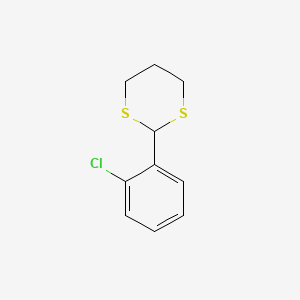
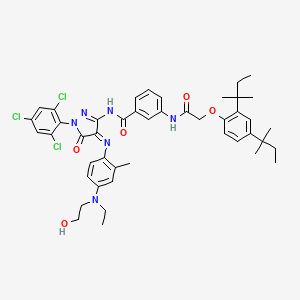


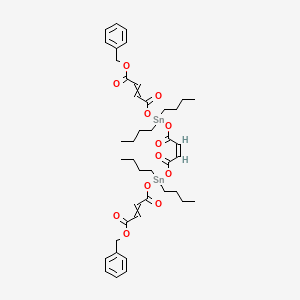
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
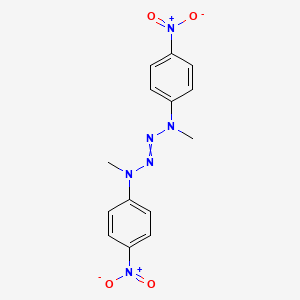

![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
